![molecular formula C13H23ClN2O2 B2385020 烯丙基2,9-二氮杂螺[5.5]十一烷-9-羧酸盐酸盐 CAS No. 2007909-58-0](/img/structure/B2385020.png)

烯丙基2,9-二氮杂螺[5.5]十一烷-9-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

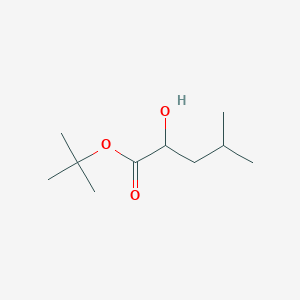

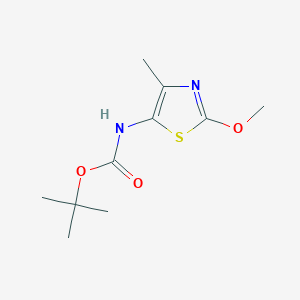

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is characterized by a diazaspiro[5.5]undecane core, which is a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a white to yellow solid . Its molecular formula is C13H23ClN2O2, and it has a molecular weight of 274.79 .作用机制

DUAC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DUAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.

Biochemical and Physiological Effects:

DUAC has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and reduced inflammation in the brain. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

实验室实验的优点和局限性

DUAC has a number of advantages for lab experiments, including its potency and selectivity for acetylcholinesterase inhibition, as well as its ability to cross the blood-brain barrier. However, DUAC also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.

未来方向

There are a number of future directions for research on DUAC, including studies on its potential therapeutic uses in neurodegenerative diseases, as well as investigations into its mechanisms of action and potential side effects. Other potential areas of research include the development of new DUAC derivatives with improved properties and the investigation of DUAC's effects on other neurotransmitter systems in the brain.

In conclusion, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, or DUAC, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases, and has a number of advantages and limitations for lab experiments. There are a number of future directions for research on DUAC, including investigations into its potential therapeutic uses and mechanisms of action.

合成方法

DUAC is synthesized through a multi-step process that involves the reaction of allylamine with a cyclic ketone to form a spirocyclic intermediate. This intermediate is then reacted with an N-carboxyanhydride to form the final product, allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride.

科学研究应用

γ-氨基丁酸A型受体(GABAAR)拮抗剂

基于3,9-二氮杂螺[5.5]十一烷的化合物已被报道为有效的γ-氨基丁酸A型受体(GABAAR)拮抗剂,显示出低细胞膜通透性 . 这使得它们成为外周GABAAR抑制的潜在先导结构 .

免疫调节作用

这些化合物已被证明可以有效地挽救T细胞增殖的抑制,为探索这类化合物的免疫调节潜力提供了平台 .

肥胖症治疗

基于1,9-二氮杂螺[5.5]十一烷骨架的化合物已被用于肥胖症治疗 .

疼痛管理

各种免疫系统疾病的治疗

含有1,9-二氮杂螺[5.5]十一烷的化合物已被用于治疗各种免疫系统疾病 .

细胞信号传导

心血管疾病治疗

含有1,9-二氮杂螺[5.5]十一烷的化合物已被用于治疗心血管疾病 .

精神疾病治疗

属性

IUPAC Name |

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13;/h2,14H,1,3-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETURXMFMQGUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC2(CCCNC2)CC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)

![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)

![1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2384956.png)